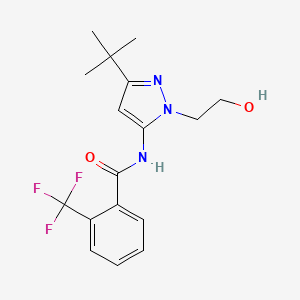

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2/c1-16(2,3)13-10-14(23(22-13)8-9-24)21-15(25)11-6-4-5-7-12(11)17(18,19)20/h4-7,10,24H,8-9H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMETWEIPMWOZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.

- Hydroxyethyl Group : May play a role in solubility and interaction with biological targets.

The molecular formula is , and its systematic name is 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-(2-hydroxyethyl)urea .

The biological activity of this compound has been attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated IC50 values in the nanomolar range against CDK2 .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties, potentially reducing cytokine production in inflammatory diseases.

Biological Activity Data

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary table of its biological activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 3.79 | Cell cycle arrest |

| A549 (lung cancer) | 26 | Induction of apoptosis |

| Hep-2 (laryngeal) | 3.25 | Inhibition of proliferation |

| HCT116 (colon cancer) | 0.07 | CDK inhibition |

Case Studies

- MCF7 Cell Line Study : A study indicated that related pyrazole compounds showed promising results with an IC50 value of 3.79 µM against MCF7 cells, suggesting effective growth inhibition through apoptosis induction and cell cycle arrest .

- A549 Cell Line Analysis : In another investigation, derivatives similar to this compound were tested on A549 cells, revealing an IC50 value of 26 µM, indicating moderate cytotoxicity and potential for further development as an anticancer agent .

- In Vivo Studies : Animal models using pyrazole derivatives have shown significant tumor reduction in xenograft models, supporting the potential therapeutic application of these compounds in oncology .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 355.361 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological potency.

Anticancer Potential

Recent studies have indicated that compounds containing pyrazole derivatives exhibit anticancer properties. The specific compound has shown promise as a potential inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting further exploration as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of similar pyrazole compounds. Molecular docking studies suggest that N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This mechanism positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial activity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Anti-inflammatory Mechanism | Showed effective inhibition of 5-LOX activity in vitro, correlating with reduced inflammatory markers in treated cells. |

| Study 3 | Antimicrobial Testing | Exhibited bacteriostatic effects against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent. |

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling pyrazole intermediates with benzamide derivatives. For example, reports the synthesis of structurally analogous pyrazole-benzamide hybrids via nucleophilic substitution or condensation reactions. Key steps include:

- Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate coupling reactions (e.g., 85% yield for pyrazole-triazolopyrimidine hybrids) .

- Optimizing solvent systems (e.g., ethyl acetate/light petroleum ether for crystallization) to improve purity and yield .

- Introducing protecting groups (e.g., tert-butyl) early in the synthesis to stabilize reactive intermediates .

- Table 1 : Comparison of Reaction Conditions from Analogous Studies

| Intermediate | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Pyrazole-amine | DMF | K₂CO₃ | 85% | |

| Benzamide chloride | THF | Et₃N | 77% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- ¹H NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyethyl protons at ~3.6–4.0 ppm) .

- ES-MS for molecular weight verification (e.g., expected [M+H]⁺ ion for C₁₈H₂₁F₃N₃O₂: 376.2) .

- HPLC (≥95% purity) to detect trace impurities, avoiding reliance on single-method validation .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP : The trifluoromethyl group (~LogP +1.1) and hydroxyethyl moiety (~LogP -0.5) balance lipophilicity, favoring aqueous solubility for in vitro assays .

- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1–13 at 40°C for 48 hours) to identify hydrolytically labile sites (e.g., amide bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the tert-butyl and trifluoromethyl substituents?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., replacing tert-butyl with cyclopropyl or methyl groups) and compare binding affinities in target assays .

- Use molecular docking to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., Factor Xa inhibitors as in ) .

- Case Study : In , replacing a methyl group with trifluoromethyl improved selectivity for Factor Xa over trypsin by 50-fold, highlighting the role of electronegativity in target engagement.

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .

- Data Cross-Validation : Compare HPLC purity with ¹H NMR integration and elemental analysis (e.g., ±0.3% C/H/N limits) to detect unaccounted impurities .

- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based models) to confirm activity trends .

Q. What in silico strategies are effective for predicting metabolic pathways or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME can model metabolic sites (e.g., hydroxylation of the tert-butyl group) and prioritize derivatives with lower CYP450 inhibition risks .

- Toxicity Profiling : Use Derek Nexus to flag structural alerts (e.g., benzamide-related hepatotoxicity) and guide functional group modifications .

Q. How can the hydroxyethyl group’s conformational flexibility impact target binding?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes to assess if the hydroxyethyl group stabilizes hydrogen bonds or induces steric clashes .

- Synthetic Rigidification : Replace the hydroxyethyl with cyclic ether moieties (e.g., tetrahydrofuran) to test flexibility-activity relationships .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to determine if variations stem from assay conditions or compound degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.